

# commercial availability of 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

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## Compound of Interest

Compound Name: 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

Cat. No.: B187645

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## Technical Guide: 5-(3-Chloro-4-methylphenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-(3-Chloro-4-methylphenyl)-2-furaldehyde**, a substituted aromatic furan derivative. Due to the limited publicly available data on this specific molecule, this document compiles information on its commercial availability, predicted physicochemical properties, and a detailed, proposed synthetic protocol based on established methodologies for analogous compounds. Furthermore, potential biological activities and associated signaling pathways are inferred from structurally related molecules, providing a foundation for future research and drug discovery efforts. All quantitative data is summarized in structured tables, and a conceptual experimental workflow for its synthesis and biological evaluation is presented using a Graphviz diagram.

## Commercial Availability and Physicochemical Properties

**5-(3-Chloro-4-methylphenyl)-2-furaldehyde** is available from commercial suppliers as a research chemical. However, it is often supplied with limited analytical data, and independent

verification of its identity and purity is recommended.

Table 1: Commercial and Predicted Physicochemical Data

Parameter	Value	Source
CAS Number	57666-53-2	Sigma-Aldrich[1]
Linear Formula	C <sub>12</sub> H <sub>9</sub> ClO <sub>2</sub>	Sigma-Aldrich[1]
Molecular Weight	220.65 g/mol	Calculated
Appearance	Pale yellow to brown solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted)	N/A
Purity	Buyer must confirm	Sigma-Aldrich[2]

## Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

While a specific, published synthetic route for **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** is not readily available, a highly plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the target molecule, this would involve the coupling of 3-chloro-4-methylphenylboronic acid with 5-bromo-2-furaldehyde.

## Experimental Protocol

Materials:

- 3-Chloro-4-methylphenylboronic acid

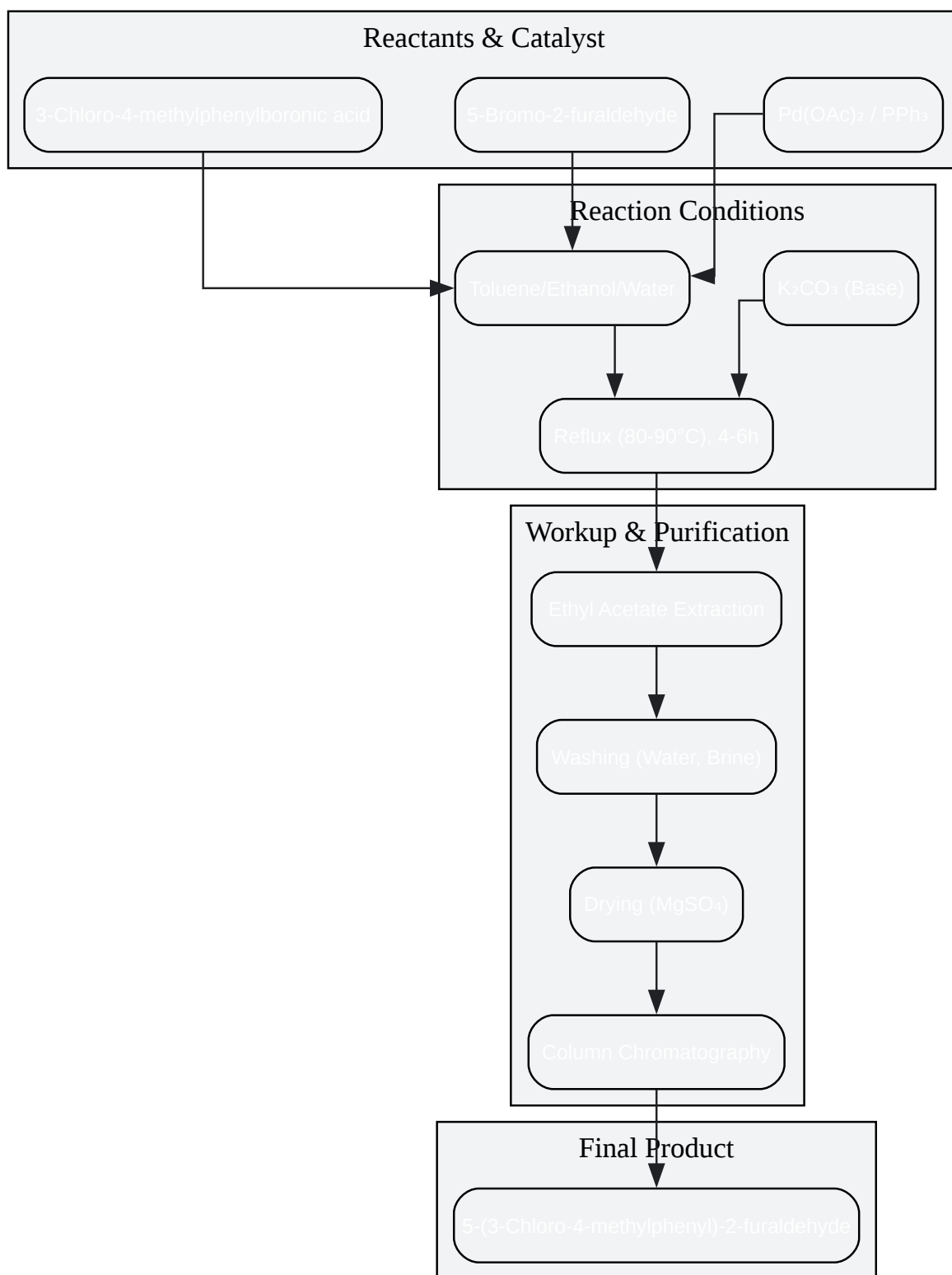
- 5-Bromo-2-furaldehyde
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>]
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylphenylboronic acid (1.2 equivalents), 5-bromo-2-furaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- **Catalyst and Ligand Addition:** Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
- **Solvent Addition:** Add a 3:1 mixture of toluene and ethanol, followed by a 1M aqueous solution of potassium carbonate.
- **Inert Atmosphere:** Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

- **Reaction:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** as a solid.

## Synthetic Workflow Diagram



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**Caption:** Proposed Suzuki-Miyaura synthesis workflow.

## Potential Biological Activities and Signaling Pathways (Inferred)

Direct biological data for **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** is not available in the public domain. However, the biological activities of structurally similar 5-phenyl-2-furaldehyde derivatives can provide insights into its potential therapeutic applications.

### Antimicrobial Activity

Many furan derivatives exhibit a broad spectrum of antimicrobial activity. The electrophilic nature of the aldehyde group and the overall lipophilicity of the molecule can contribute to its ability to interact with microbial membranes and intracellular targets.

### Antitumor Activity

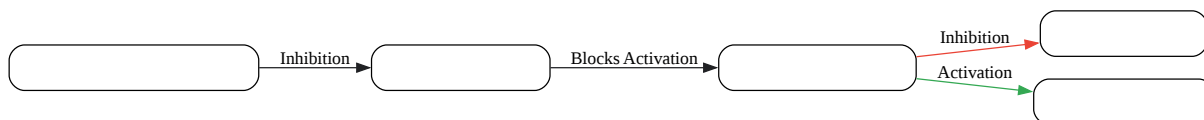
Substituted 5-phenyl-2-furaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The planar aromatic structure can facilitate intercalation with DNA, while the aldehyde group can react with nucleophilic residues in proteins, potentially disrupting critical cellular processes.

### Enzyme Inhibition

Derivatives of 5-phenyl-2-furan have been identified as inhibitors of specific enzymes. For instance, some have shown potent inhibition of E. coli  $\beta$ -glucuronidase. This suggests that **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** could be explored as an inhibitor for various enzymes, depending on its specific binding properties.

### Inferred Signaling Pathway Involvement

Based on the activities of related compounds, **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** could potentially modulate various signaling pathways implicated in cancer and inflammation. A hypothetical mechanism of action could involve the inhibition of key kinases or transcription factors.



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**Caption:** Inferred mechanism of antiproliferative action.

## Future Directions

The lack of specific data on **5-(3-Chloro-4-methylphenyl)-2-furaldehyde** presents a clear opportunity for further research. Key areas for investigation include:

- **Definitive Synthesis and Characterization:** An optimized and fully characterized synthesis is required, including detailed spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) and determination of physicochemical properties.
- **Biological Screening:** A comprehensive screening of its biological activities, including antimicrobial, antifungal, and cytotoxic properties, is warranted.
- **Mechanism of Action Studies:** Should biological activity be confirmed, further studies to elucidate its precise mechanism of action, including target identification and pathway analysis, will be crucial for any potential therapeutic development.

## Conclusion

**5-(3-Chloro-4-methylphenyl)-2-furaldehyde** is a commercially available research chemical with potential for further investigation in drug discovery and development. While direct experimental data is scarce, established synthetic methodologies and the known biological activities of structurally related compounds provide a solid foundation and rationale for its future study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other substituted 5-aryl-2-furaldehydes.

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## References

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